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Compound of Interest |

Compound Name: Dimethyl sulfide-d6
CAS No.: 926-09-0
Cat. No.: B042306

Physicochemical Properties, Synthesis, and Mechanistic
Applications[1]
Executive Technical Summary

Dimethyl sulfide-d6 (DMS-d6) is the fully deuterated analog of dimethyl sulfide (DMS). Unlike
its oxidized counterpart DMSO-d6, which is a ubiquitous polar aprotic solvent, DMS-d6 is a
volatile, non-polar thioether primarily used as a mechanistic probe, metabolic tracer, and NMR
standard.

Its utility stems from its "spectroscopically silent” methyl groups in 1H NMR, allowing
researchers to observe complex sulfur-methylation events without signal interference. It also
serves as a critical tracer in atmospheric chemistry to elucidate the oxidation pathways of
organosulfur compounds by hydroxyl radicals.

Critical Distinction:
e DMS-d6 (CAS 926-09-0): Volatile liquid (BP ~37°C), strong stench, reducing agent/ligand.

e DMSO-d6 (CAS 2206-27-1): High-boiling liquid (BP ~189°C), odorless, polar solvent.

Physicochemical Profile
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DMS-d6 exhibits significant isotopic effects on its physical properties, particularly density, due

to the mass difference between deuterium and protium.

Table 1: Core Physical Properties

Property Value Notes

Distinct from non-deuterated
CAS Number 926-09-0

(75-18-3)
Molecular Formula (CDs3)2S
Molecular Weight 68.17 g/mol vs. 62.13 g/mol for DMS-h6

N ) Highly volatile; requires cold

Boiling Point 36.5°C

storage

) Significantly denser than DMS-

Density 0.928 g/mL (at 25°C)

h6 (0.846 g/mL)

Refractive Index

1.431

Isotopic Purity

Typically = 99 atom % D

Critical for "silent" background
in NMR

Appearance

Colorless Liquid

Characteristic disagreeable

"cabbage" odor

Spectroscopic Utility (NMR)

DMS-d6 is invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy when analyzing

sulfur-containing metabolites or reaction mechanisms.

1H NMR Characteristics

 Silent Background: In proton NMR, DMS-d6 is invisible. This allows for the quantification of

non-deuterated DMS (DMS-h6) formation in metabolic studies without peak overlap.

e Residual Signal: If isotopic enrichment is <100%, a residual signal for the CHD2 group

appears.
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o Chemical Shift:

~2.1 ppm (Singlet/Multiplet depending on resolution).

o Application: Used as an internal zero-reference in specialized organometallic studies
where TMS (tetramethylsilane) is reactive or unsuitable.

13C NMR Characteristics[2][3]

e Chemical Shift:
~18-20 ppm.

o Splitting Pattern: Appears as a septet due to spin-spin coupling with three deuterium nuclei (
).

e Coupling Constant (
): Approximately 21-22 Hz.

Mechanistic Applications
A. The Swern Oxidation Probe

DMS-d6 is frequently generated in situ or used to study the mechanism of the Swern oxidation.
By using DMSO-d6 as the oxidant, the byproduct formed is DMS-d6.

Mechanism Insight:

Activation: DMSO-d6 reacts with oxalyl chloride to form the active chlorodimethylsulfonium-
dé6 salt.

Alcohol Attack: The alcohol reacts with the sulfur species.

Ylide Formation: Base (EtsN) abstracts a deuteron (from the CDs group), forming a sulfur
ylide.

Decomposition: The ylide collapses to form the carbonyl product and DMS-d6.
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Note: The use of deuterated reagents allows for the measurement of Kinetic Isotope Effects
(KIE), confirming the ylide formation as the rate-determining step in certain variations.

DMSO-d6
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Figure 1: Swern Oxidation pathway showing the generation of DMS-d6 from DMSO-d6.
Tracking the deuterium confirms the source of the sulfide byproduct.

B. Atmospheric Chemistry Tracer

DMS is the largest natural source of sulfur to the atmosphere. DMS-d6 is used in smog
chambers to study oxidation kinetics by hydroxyl radicals (OHe) and nitrate radicals (NOse).

e Advantage: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect).
Comparing the oxidation rates of DMS-h6 vs. DMS-d6 helps distinguish between abstraction
pathways (which show a large KIE) and addition pathways (which show a negligible KIE).

Synthesis Protocol: Reduction of DMSO-d6

Since DMS-d6 is expensive to purchase but DMSO-d6 is a common solvent, synthesizing
DMS-d6 via reduction is a cost-effective strategy for laboratories requiring significant quantities.

Reaction:

Experimental Workflow
Reagents: DMSO-d6 (CAS 2206-27-1), Sodium Borohydride (

), lodine (
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) or Lawesson's Reagent. Safety: Perform in a well-ventilated fume hood. The product is a
stench agent.

o Setup: Equip a 3-neck round bottom flask with a dropping funnel, nitrogen inlet, and a
distillation condenser leading to a receiving flask submerged in an ice/salt bath (-10°C).

¢ Dissolution: Dissolve

in dry diglyme or THF.

e Addition: Add DMSO-d6 slowly.

» Activation: Add a solution of lodine (

) in THF dropwise. The borane-complex formed in situ reduces the sulfoxide.

« Distillation: Gently heat the reaction mixture. DMS-d6 (BP 36.5°C) will distill over.

o Critical Step: Ensure the receiving flask is kept very cold to prevent evaporation of the
product.

 Purification: Redistill the collected liquid to remove solvent traces.
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Figure 2: Synthesis workflow for converting DMSO-d6 to DMS-d6 via reduction and distillation.
Handling and Safety
DMS-d6 shares the hazardous profile of non-deuterated dimethyl sulfide.

 Volatility: With a boiling point of ~36.5°C, it can pressurize containers at room temperature.

Store at +2°C to +8°C in tightly sealed vials.

o Stench Management: The odor threshold is in the ppb range.
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o Protocol: All glassware and syringes must be rinsed with a 10% Bleach (Sodium
Hypochlorite) solution immediately after use. This oxidizes residual sulfide to odorless
sulfoxide/sulfone.

» Flammability: Flash point is approx -37°C. Keep away from static discharge and open
flames.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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